molecular formula C23H23N5OS B10923470 6-Cyclopropyl-N-[(2-phenyl-4-thiazolyl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011397-21-9

6-Cyclopropyl-N-[(2-phenyl-4-thiazolyl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923470
CAS No.: 1011397-21-9
M. Wt: 417.5 g/mol
InChI Key: CFXURSGCSRAPDI-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and thiazolyl groups through various coupling reactions. Common reagents used in these steps include cyclopropylamine, phenylthiazole, and propylamine, under conditions such as refluxing in organic solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1011397-21-9

Molecular Formula

C23H23N5OS

Molecular Weight

417.5 g/mol

IUPAC Name

6-cyclopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23N5OS/c1-2-10-28-21-19(13-25-28)18(11-20(27-21)15-8-9-15)22(29)24-12-17-14-30-23(26-17)16-6-4-3-5-7-16/h3-7,11,13-15H,2,8-10,12H2,1H3,(H,24,29)

InChI Key

CFXURSGCSRAPDI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NCC4=CSC(=N4)C5=CC=CC=C5

Origin of Product

United States

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